N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide
Overview
Description
Beta-D-GlcpNAc-(1->6)-D-Galp is an amino disaccharide that is D-galactopyranose in which the hydroxy group at position 6 has been converted to the corresponding 2-acetamido-2-deoxy-beta-D-glucopyranoside. It is a N-acyl-hexosamine, an amino disaccharide and a member of acetamides. It derives from a D-galactopyranose and a N-acetyl-beta-D-glucosamine.
Scientific Research Applications
Solubility Studies
- Solubility in Ethanol-Water Solutions : Research has explored the solubility of saccharides structurally related to N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide in ethanol-water mixtures. Findings suggest that the solubility of these saccharides, including xylose and mannose, increases with the equilibrium temperature. The solubility also changes based on the ethanol mass fraction in the solvent (Gong et al., 2012).
Synthesis and Characterization
- Synthesis of Sugar Imines : A study focused on synthesizing and characterizing a molecule structurally similar to the target compound. The process involved click chemistry and microwave irradiation, highlighting the potential for creating complex structures based on sugar derivatives (Mohammed et al., 2020).
Applications in Organic Synthesis
- Formation of Carbocyclic and Heterocyclic Compounds : Research has demonstrated the utility of similar compounds in the synthesis of complex organic structures, such as C-alpha-galactosides of carbapentopyranoses, which are important in various synthetic and medicinal chemistry applications (Cossy et al., 1995).
Novel Compound Synthesis
- Synthesis of New Compounds : A study on Rhododendron mariae Hance led to the discovery of five new compounds with structures related to the target compound, demonstrating the diversity and potential of these types of molecules in natural product chemistry (Guo et al., 2014).
Chiral Building Blocks
- Prostanoid Synthesis : The compound's structural analogs have been used as chiral building blocks for the synthesis of prostanoids, which are biologically active substances with various therapeutic applications (Valiullina et al., 2019).
Antimicrobial Activities
- Synthesis and Antimicrobial Testing : Related compounds have been synthesized and tested for antimicrobial activities, showcasing the potential biomedical applications of these molecules (Sharma et al., 2004).
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)8(18)5(2-16)26-14(7)24-3-6-9(19)11(21)12(22)13(23)25-6/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8-,9+,10-,11+,12-,13?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIBOJYJDJTLH-ZQZGTHDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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